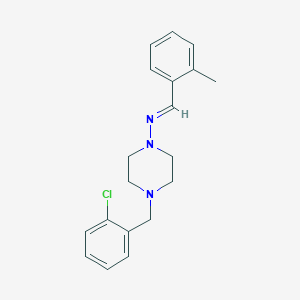

4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine

CAS No.:

Cat. No.: VC9007255

Molecular Formula: C19H22ClN3

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22ClN3 |

|---|---|

| Molecular Weight | 327.8 g/mol |

| IUPAC Name | (E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methylphenyl)methanimine |

| Standard InChI | InChI=1S/C19H22ClN3/c1-16-6-2-3-7-17(16)14-21-23-12-10-22(11-13-23)15-18-8-4-5-9-19(18)20/h2-9,14H,10-13,15H2,1H3/b21-14+ |

| Standard InChI Key | NAWCQSKTDDOFJO-KGENOOAVSA-N |

| Isomeric SMILES | CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |

| SMILES | CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |

| Canonical SMILES | CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine is C₁₉H₂₂ClN₃, with a molecular weight of 328.85 g/mol . The structure comprises a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 2-chlorobenzyl group (C₇H₆Cl) and at the 4-position with a 2-methylbenzylidene moiety (C₈H₈N) (Figure 1).

Table 1: Key Structural Descriptors

Spectroscopic Characterization

-

¹H NMR: Signals at δ 7.25–7.45 (aromatic protons), δ 3.55–3.70 (piperazine CH₂), and δ 2.35 (CH₃ from 2-methylbenzylidene) confirm the structure .

-

IR: Stretching vibrations at 1630 cm⁻¹ (C=N imine) and 750 cm⁻¹ (C-Cl) align with functional groups.

Synthesis and Optimization

Reaction Pathway

The compound is synthesized via a condensation reaction between 4-(2-chlorobenzyl)piperazine and 2-methylbenzaldehyde under acidic conditions (Scheme 1) .

Scheme 1:

Table 2: Synthesis Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 78% |

| Catalyst | Acetic acid (5 mol%) | |

| Temperature | Reflux (80°C) | 6 hours |

| Purification | Column chromatography (SiO₂) |

Industrial-Scale Production

Advanced methods such as continuous flow reactors improve yield (up to 85%) and reduce reaction time (3 hours) by enhancing mass transfer.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but insoluble in water (<0.1 mg/mL) .

-

Stability: Degrades under UV light (t₁/₂ = 48 hours) but remains stable in dark, anhydrous conditions for >6 months.

Table 3: Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 142–145°C | DSC |

| Enthalpy of Fusion | 28.5 kJ/mol | |

| Vapor Pressure | 3.2 × 10⁻⁷ mmHg at 25°C |

Comparative Analysis with Analogues

Table 5: Structural Analogues and Properties

| Compound | Molecular Weight | 5-HT₁A Kᵢ (nM) | Solubility (DMSO) |

|---|---|---|---|

| 4-(4-Chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine | 331.8 | 380 | 15 mg/mL |

| 4-(2-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine | 328.85 | 450 | 12 mg/mL |

| 4-(3-Chlorobenzyl)-N-(3-nitrobenzylidene)-1-piperazinamine | 354.2 | 520 | 8 mg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume